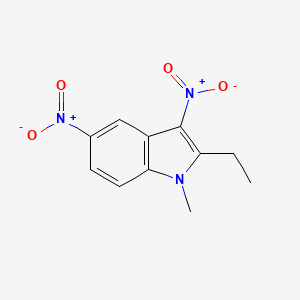
2-Ethyl-1-methyl-3,5-dinitro-1h-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1-methyl-3,5-dinitro-1h-indole is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of nitro groups at positions 3 and 5 of the indole ring makes this compound particularly interesting due to its potential reactivity and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methyl-3,5-dinitro-1h-indole typically involves the nitration of 2-Ethyl-1-methyl-1h-indole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration or decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available indole derivatives. The process includes alkylation to introduce the ethyl and methyl groups, followed by nitration to add the nitro groups at the desired positions. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-1-methyl-3,5-dinitro-1h-indole can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form nitroso or other oxidized derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions 2 and 4.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Reduction: Reagents like potassium permanganate or chromium trioxide can be used.
Substitution: Reagents such as halogens or alkylating agents can be used under acidic or basic conditions.
Major Products Formed
Reduction: 2-Ethyl-1-methyl-3,5-diamino-1h-indole.
Oxidation: 2-Ethyl-1-methyl-3,5-dinitroso-1h-indole.
Substitution: Various substituted indole derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-Ethyl-1-methyl-3,5-dinitro-1h-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Ethyl-1-methyl-3,5-dinitro-1h-indole involves its interaction with biological molecules through its nitro groups. These groups can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound may target specific enzymes or receptors, disrupting normal cellular functions and leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-1-ethyl-3,5-dinitro-1h-indole: Similar structure but different substitution pattern.
1-Methyl-2-ethyl-3,5-dinitro-1h-indole: Different position of the ethyl and methyl groups.
3,5-Dinitro-1h-indole: Lacks the ethyl and methyl groups.
Uniqueness
2-Ethyl-1-methyl-3,5-dinitro-1h-indole is unique due to the specific positioning of its ethyl and methyl groups, which can influence its reactivity and biological activity. The presence of two nitro groups also makes it a versatile compound for various chemical transformations and applications.
Propriétés
Numéro CAS |
3484-17-1 |
|---|---|
Formule moléculaire |
C11H11N3O4 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
2-ethyl-1-methyl-3,5-dinitroindole |
InChI |
InChI=1S/C11H11N3O4/c1-3-9-11(14(17)18)8-6-7(13(15)16)4-5-10(8)12(9)2/h4-6H,3H2,1-2H3 |
Clé InChI |
GIBAWVVBJMJZNQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C(N1C)C=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(Tert-butylamino)methyl]phenyl propanoate hydrochloride](/img/structure/B14155216.png)

![1-[5-(Phenylselanyl)pentyl]pyrrolidine-2,5-dione](/img/structure/B14155224.png)

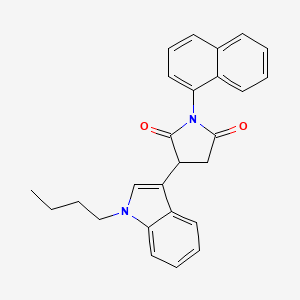
![4-(2-chlorophenyl)-3-[(1R,2R)-2-phenylcyclopropyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14155234.png)
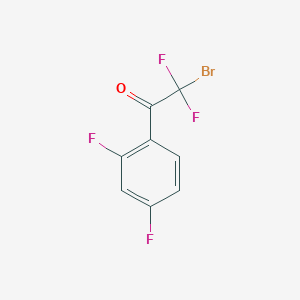

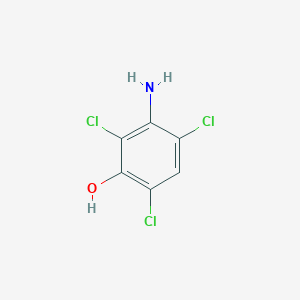
![6-methyl-N-{2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide](/img/structure/B14155254.png)
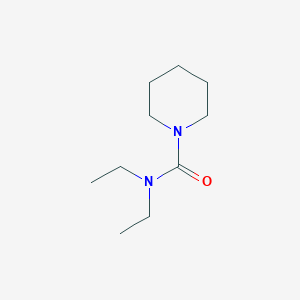
![2'-(3,4-dimethoxyphenyl)-7'-fluoro-1'-[(4-methylphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14155262.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-9H-fluorene-2-sulfonamide](/img/structure/B14155288.png)
